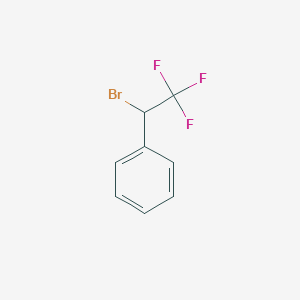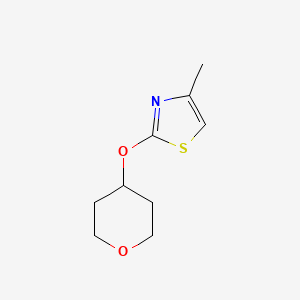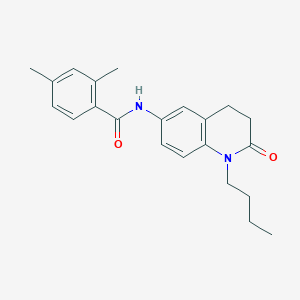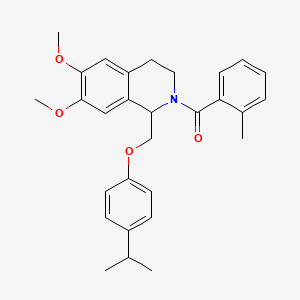![molecular formula C19H15ClN2O4S2 B2719768 4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 463356-72-1](/img/structure/B2719768.png)
4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structure and Biological Studies
Research on derivatives similar to 4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has highlighted their synthesis and characterization, including crystal structure analysis using X-ray diffraction. Such studies also extend to exploring the biological activities of these compounds, notably their antibacterial and antioxidant properties. For instance, specific derivatives have shown good antibacterial activity against Staphylococcus aureus, while others demonstrated potent antioxidant capabilities (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Anticancer Applications
The development of indapamide derivatives, including structures closely related to the chemical , has been a focus for their pro-apoptotic and anticancer activities. These compounds have been evaluated for their efficacy against melanoma cell lines, showing significant growth inhibition. Notably, certain derivatives have displayed promising anticancer activity, with specific compounds inhibiting human carbonic anhydrase isoforms, which are relevant targets for cancer treatment (Yılmaz et al., 2015).
Antimicrobial and Antifungal Activities
Synthesis efforts have yielded various derivatives designed for antimicrobial and antifungal applications. These compounds have been evaluated for their activities against a range of pathogens, including gram-positive and gram-negative bacteria, as well as fungi. The modifications in the chemical structure, such as the incorporation of thiazolidinone or oxadiazole rings, have contributed to the observed biological activities. The results from these studies suggest that certain derivatives possess significant antimicrobial and antifungal properties, making them potential candidates for further development as therapeutic agents (Patel & Patel, 2010); (Chawla, 2016).
Nematicidal Activity
Research on novel oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has unveiled their nematicidal activities. Certain compounds within this category have shown effective mortality rates against Bursaphelenchus xylophilus, a significant pest. These findings indicate the potential of these derivatives as lead compounds for the development of new nematicides, presenting an innovative approach to pest control (Liu, Wang, Zhou, & Gan, 2022).
properties
IUPAC Name |
4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDUFBGBWSTVMH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)
![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)
![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)


![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)
